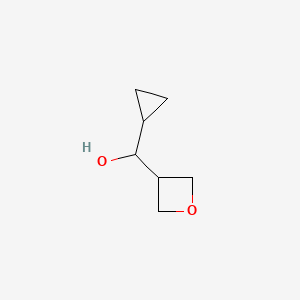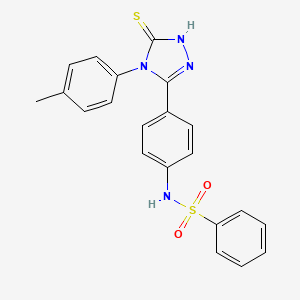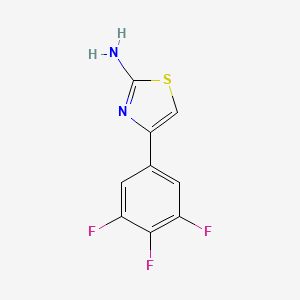
Levocetirizine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
Analyse Des Réactions Chimiques
Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be metabolized to a dihydrodiol (M2) and an N-oxide (M3).
Reduction: Not commonly involved in reduction reactions.
Substitution: It can undergo O-dealkylation and N-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using Pd-M/C.
Substitution: Conditions involving dealkylating agents.
Major Products Formed:
- Dihydrodiol (M2)
- N-oxide (M3)
- Hydroxymethoxy derivative (M4)
- Hydroxy derivative (M5)
- O-dealkylated derivative (M6)
- Taurine conjugate (M8)
- N-dealkylated and aromatic hydroxylated derivatives
Applications De Recherche Scientifique
Levocetirizine hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used in chromatographic method development for simultaneous estimation with other compounds .
- Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
- Medicine: Widely used to treat allergic rhinitis and chronic idiopathic urticaria .
- Industry: Utilized in the formulation of various pharmaceutical products, including oral solutions and dissolving films .
Mécanisme D'action
Levocetirizine hydrochloride works by selectively inhibiting the histamine H1 receptors. This inhibition prevents the release of other allergy chemicals and increases blood supply to the affected area, providing relief from allergic symptoms . The drug acts as an inverse agonist, decreasing the activity at histamine H1 receptors .
Comparaison Avec Des Composés Similaires
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Similar Compounds:
- Cetirizine: A second-generation antihistamine used for similar indications .
- Loratadine: Another second-generation antihistamine with similar uses but different chemical structure.
- Fexofenadine: A non-sedating antihistamine used for allergic rhinitis and urticaria.
This compound stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .
Propriétés
| 823178-28-5 | |
Formule moléculaire |
C21H26Cl2N2O3 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
Clé InChI |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
SMILES isomérique |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canonique |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)

![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)

![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)




